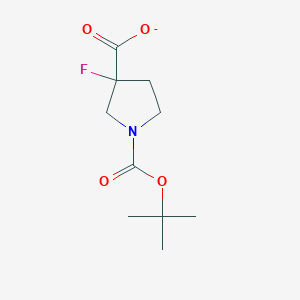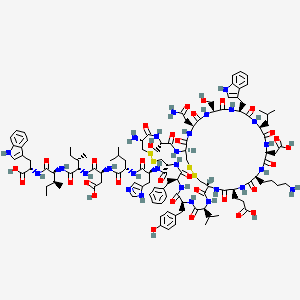
Tyrosinase-IN-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosinase-IN-23 is a potent inhibitor of the enzyme tyrosinase, which plays a crucial role in the biosynthesis of melanin. Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols such as tyrosine and dopamine, leading to the production of melanin and other pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase-IN-23 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates. Reaction conditions often involve controlled temperatures, pH levels, and specific reaction times to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and confirm the structure of the compound .
Chemical Reactions Analysis
Types of Reactions: Tyrosinase-IN-23 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert quinones back to their corresponding phenols.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed:
Scientific Research Applications
Tyrosinase-IN-23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in regulating melanin production and its potential effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating hyperpigmentation disorders, melanoma, and other skin conditions.
Industry: Utilized in the development of skin-lightening products and cosmetics aimed at reducing melanin production
Mechanism of Action
Tyrosinase-IN-23 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its catalytic activity. The compound interacts with the copper ions present in the enzyme’s active site, preventing the oxidation of tyrosine and subsequent melanin formation. This inhibition is achieved through a combination of competitive and non-competitive mechanisms, depending on the specific structure of this compound .
Molecular Targets and Pathways: The primary molecular target of this compound is the tyrosinase enzyme itself. The compound also affects related pathways involved in melanin synthesis, including the cAMP/PKA/CREB pathway and the PI3K/AKT/GSK3β pathway .
Comparison with Similar Compounds
Kojic Acid: A well-known tyrosinase inhibitor used in skin-lightening products.
Arbutin: A glycosylated hydroquinone derivative with tyrosinase inhibitory activity.
Hydroquinone: A potent skin-lightening agent that inhibits melanin synthesis.
Resveratrol: A natural polyphenol with antioxidant and tyrosinase inhibitory properties.
Uniqueness of Tyrosinase-IN-23: this compound stands out due to its high potency and specificity for the tyrosinase enzyme. Unlike some other inhibitors, it exhibits minimal cytotoxicity and has a favorable safety profile, making it a promising candidate for therapeutic and cosmetic applications .
Properties
Molecular Formula |
C26H24N6O6 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
3,5-dihydroxy-N-[(Z)-[4-[[1-[2-(4-methoxyanilino)-2-oxoethyl]triazol-4-yl]methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C26H24N6O6/c1-37-23-8-4-19(5-9-23)28-25(35)15-32-14-20(29-31-32)16-38-24-6-2-17(3-7-24)13-27-30-26(36)18-10-21(33)12-22(34)11-18/h2-14,33-34H,15-16H2,1H3,(H,28,35)(H,30,36)/b27-13- |
InChI Key |
FXQVFNRXWBKDJI-WKIKZPBSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(N=N2)COC3=CC=C(C=C3)/C=N\NC(=O)C4=CC(=CC(=C4)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(N=N2)COC3=CC=C(C=C3)C=NNC(=O)C4=CC(=CC(=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)

![tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12364431.png)




![[(1S,3'R,4S,5R)-2-penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6'-oxane]-3'-yl] 3-methylbutanoate](/img/structure/B12364449.png)
![(7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B12364453.png)



![3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride](/img/structure/B12364477.png)
![10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy-](/img/structure/B12364481.png)
